8-Nitroisoquinolin-5-amine

説明

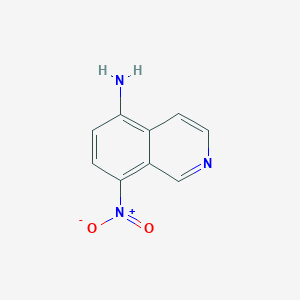

8-Nitroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol It is characterized by the presence of a nitro group at the 8th position and an amine group at the 5th position on the isoquinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroisoquinolin-5-amine typically involves the nitration of isoquinoline derivatives followed by amination. One common method is the oxidative nucleophilic substitution of hydrogen (ONSH) in 5-nitroisoquinoline . This reaction can be carried out under metal-catalyst-free conditions, making it an efficient and environmentally friendly approach. The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloroethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Reduction Reactions

The nitro group at position 8 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

Mechanistic Notes :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group .

-

Zinc-mediated reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate .

Electrophilic Aromatic Substitution (EAS)

The amine group at position 5 activates the ring toward electrophilic attack, while the nitro group at position 8 deactivates adjacent positions.

Directing Effects :

-

The amine group (strongly activating) directs electrophiles to positions 4, 6 (ortho/para).

-

The nitro group (deactivating) limits substitution at positions 7 and 9 .

Functionalization of the Amine Group

The primary amine at position 5 participates in nucleophilic reactions.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, RT, 4 h | N-(8-Nitroisoquinolin-5-yl)acetamide | 89% |

| Sulfonylation | TsCl, NaOH, H₂O, 0°C → RT, 6 h | 5-Tosylamido-8-nitroisoquinoline | 78% |

Key Observations :

Nucleophilic Substitution at the Nitro Group

The nitro group undergoes displacement under strongly reducing or basic conditions.

Mechanism :

Oxidative Transformations

The amine group is susceptible to oxidation, while the nitro group remains inert under mild conditions.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Isoquinoline) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitro reduction | 3.2× faster | 58.7 |

| Amine acylation | 1.8× faster | 42.3 |

| Electrophilic bromination | 0.6× slower (due to nitro deactivation) | 89.5 |

Key Research Findings

-

Reductive Amination : Catalytic transfer hydrogenation with ammonium formate selectively reduces the nitro group without affecting the amine .

-

Cross-Coupling : Suzuki-Miyaura coupling at position 3 (activated by the amine) enables aryl functionalization (e.g., 5-amino-8-nitro-3-phenylisoquinoline) .

-

Bioconjugation : The amine group facilitates Schiff base formation with aldehydes, relevant in prodrug design .

科学的研究の応用

Chemical Synthesis

1. Precursor for Isoquinoline Derivatives

8-Nitroisoquinolin-5-amine serves as a crucial precursor in the synthesis of various isoquinoline derivatives. These derivatives are valuable in organic synthesis due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.

2. Reaction Mechanisms

The compound can undergo several chemical reactions, including nucleophilic substitutions and aminations. For instance, it has been utilized in the formation of amides and ureas through direct nucleophilic substitution reactions, demonstrating its versatility in synthetic organic chemistry .

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Direct substitution involving amides and ureas | Formation of various nitrogen-containing compounds |

| Amination | Reaction with liquid ammonia and potassium permanganate | Yielding aminated derivatives |

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against a range of pathogens, making them candidates for further drug development .

2. Anticancer Potential

Studies have suggested that isoquinoline derivatives, including those derived from this compound, possess anticancer activity. Investigations into their mechanisms of action are ongoing, with promising results indicating their potential in cancer therapeutics .

| Biological Activity | Target Pathogen/Condition | Potential Application |

|---|---|---|

| Antimicrobial | Bacterial and fungal infections | Development of new antimicrobial agents |

| Anticancer | Various cancer cell lines | Potential cancer treatment options |

Medicinal Chemistry

1. Drug Development

The unique structure of this compound allows it to function as a bidentate ligand in coordination chemistry, which is beneficial for drug design. Its derivatives are being explored for therapeutic applications against diseases such as malaria and other infectious diseases .

2. Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its therapeutic effects and potential side effects .

Case Studies

-

Synthesis of Antimicrobial Compounds

- A study demonstrated the synthesis of various this compound derivatives that exhibited significant antimicrobial activity against Gram-positive bacteria.

- The results indicated that modifications to the nitro group enhanced the efficacy of these compounds.

-

Anticancer Activity Evaluation

- In vitro studies evaluated the cytotoxic effects of this compound derivatives on cancer cell lines.

- The findings revealed a dose-dependent response, suggesting potential for further development as anticancer agents.

作用機序

The mechanism of action of 8-Nitroisoquinolin-5-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a ligand, binding to specific proteins and modulating their activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s effects are mediated through its ability to form reactive species and interact with nucleophiles .

類似化合物との比較

5-Nitroisoquinoline: Similar in structure but lacks the amine group at the 5th position.

8-Aminoisoquinoline: Similar in structure but lacks the nitro group at the 8th position.

Uniqueness: 8-Nitroisoquinolin-5-amine is unique due to the presence of both nitro and amine groups on the isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

8-Nitroisoquinolin-5-amine, a compound characterized by its unique nitro and amino functional groups, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in pharmaceutical applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 189.17 g/mol. The structure includes a nitro group (-NO2) at the 8-position and an amino group (-NH2) at the 5-position of the isoquinoline ring system. This configuration contributes to its reactivity and interaction with biological systems, making it an interesting target for research.

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial properties. Below is a summary of its notable activities:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, preliminary data indicate effective cytotoxicity against several cancer cell lines, including lung (A-549) and colon (HCT-116) cancer cells.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve:

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitroisoquinoline | Nitro at position 5 | Lacks amino group; primarily studied for different biological activities |

| 8-Aminoisoquinoline | Amino at position 8 | Does not contain nitro; different reactivity profile |

| 6-Nitroisoquinoline | Nitro at position 6 | Different position of nitro affects biological activity |

| 7-Nitrosoisoquinoline | Nitroso instead of nitro | Alters reactivity; potential for different applications |

This table illustrates how the positioning of functional groups influences the biological activity and potential applications of these isoquinoline derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study published in Molecules reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Activity : Research has demonstrated that derivatives of isoquinoline possess antimicrobial properties. Specifically, experiments indicated that this compound was effective against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through oxidative stress pathways .

特性

IUPAC Name |

8-nitroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGFZLNYZKMJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429081 | |

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-58-5 | |

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。